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Compound of Interest

Compound Name: Gallic acid-d2

Cat. No.: B1337149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Gallic acid-d2 as an

internal standard in the quantitative analysis of gallic acid in various food matrices using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide

variety of fruits, vegetables, nuts, and beverages like tea and wine.[1][2] It is recognized for its

potent antioxidant properties and potential health benefits, including antimicrobial, anti-

inflammatory, and anticancer activities.[1][2] Accurate quantification of gallic acid in food

products is crucial for quality control, authentication, and for understanding its contribution to

the nutritional and therapeutic properties of foods. The use of a stable isotope-labeled internal

standard, such as Gallic acid-d2, is the gold standard for quantitative analysis by mass

spectrometry, as it effectively compensates for variations in sample preparation, matrix effects,

and instrument response.[1]

Data Presentation
The following tables summarize key quantitative data relevant to the analysis of gallic acid in

food matrices.

Table 1: Typical Gallic Acid Content in Various Food Samples
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Food Matrix
Gallic Acid
Concentration

Analytical Method Reference

Red Wine 70 mg/L (average) HPLC [3]

White Wine 10 mg/L (average) HPLC [3]

Green Tea Extracts
55 - 155 mg/g

(liberated by tannase)
HPLC [4]

Dried Date
0.27 - 0.53 µmol/100

g
Not specified [5]

Mango Juice 2.4 mg/g (dry weight) Voltammetry [6]

Averrhoa carambola

(Starfruit) Leaves

Ethanolic Extract

502.7 µ g/100 mg HPTLC [7]

Table 2: LC-MS/MS Method Validation Parameters for Gallic Acid Analysis using Gallic Acid-
d2 as Internal Standard (Adapted from Rabbit Serum Analysis)[1]

Parameter Gallic Acid Gallic Acid-d2 (IS)

Linearity Range 5 - 1000 ng/mL N/A

Correlation Coefficient (r²) ≥ 0.99 N/A

Mean Recovery 63.47% - 69.98% Not specified

Matrix Effect -0.60% 0.28%

Lower Limit of Quantification

(LLOQ)
5 ng/mL N/A

Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of gallic acid in food

samples using Gallic acid-d2 as an internal standard with LC-MS/MS. This protocol is adapted

from a validated method for biological fluids and is applicable to various food matrices with

appropriate sample preparation.[1]
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Preparation of Standard Solutions
Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid standard and

dissolve it in 10 mL of methanol.

Gallic Acid-d2 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of

Gallic acid-d2 and dissolve it in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions of gallic acid by

serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to

create a calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

Internal Standard Spiking Solution (100 ng/mL): Dilute the Gallic acid-d2 stock solution with

the same solvent as the working standards to a final concentration of 100 ng/mL.

Sample Preparation (General Guideline - Adaptable for
Specific Food Matrices)
The following is a general liquid-liquid extraction (LLE) procedure. For solid samples, an initial

extraction step (e.g., with methanol or ethanol/water mixtures) and homogenization will be

necessary.

Sample Aliquot: Take a known volume or weight of the homogenized liquid or extracted solid

food sample (e.g., 100 µL of fruit juice or wine, or the equivalent of 1 g of extracted solid).

Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the Gallic acid-d2 internal

standard spiking solution (100 ng/mL) to each sample, calibrator, and quality control sample.

Acidification: Acidify the sample by adding a small volume of an acid, such as 0.1% formic

acid in water, to improve extraction efficiency.

Extraction: Add an appropriate organic extraction solvent (e.g., 1 mL of ethyl acetate).

Vortex and Centrifuge: Vortex the mixture for 1-2 minutes and then centrifuge at high speed

(e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
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Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to

dryness under a gentle stream of nitrogen at approximately 40°C.

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile

phase.

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into

the LC-MS/MS system.

LC-MS/MS Analysis
LC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm

particle size) is suitable.[1]

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a

mixture of methanol and water containing 0.1% formic acid (e.g., 60:40 v/v).[1]

Flow Rate: A typical flow rate is 0.8 mL/min.[1]

Injection Volume: 10 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Negative ion mode is typically used for phenolic acids.

Multiple Reaction Monitoring (MRM) Transitions:

Gallic Acid: m/z 169.0 → 125.0

Gallic Acid-d2 (IS): m/z 171.0 → 126.0 (Note: The exact m/z will depend on the

deuteration pattern of the standard).

Visualizations
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The following diagrams illustrate the experimental workflow and the principle of internal

standard quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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